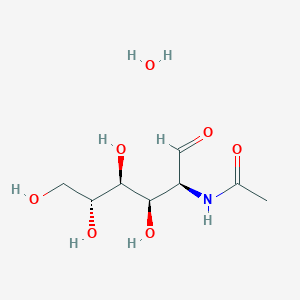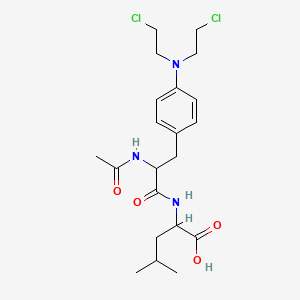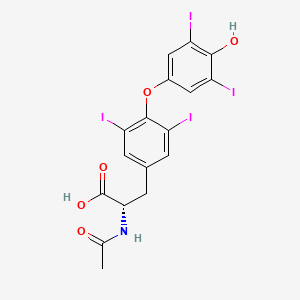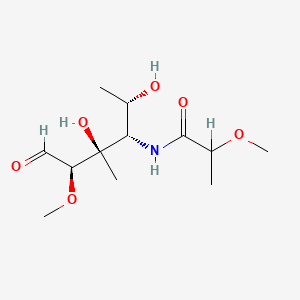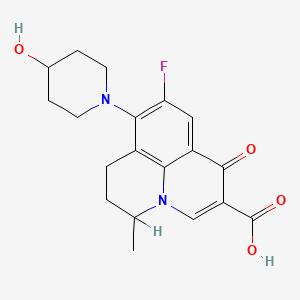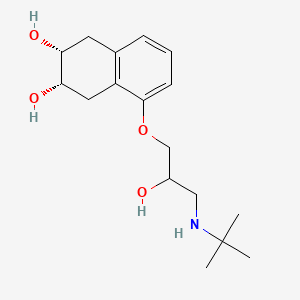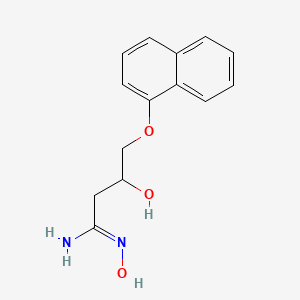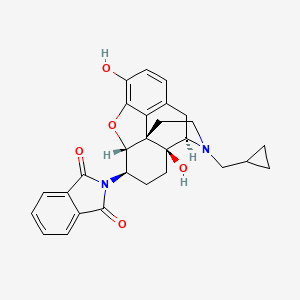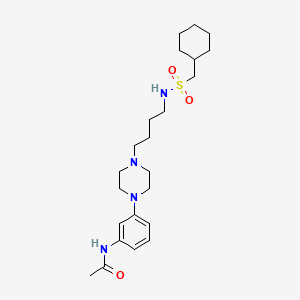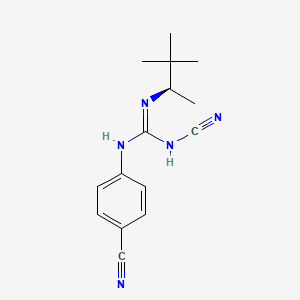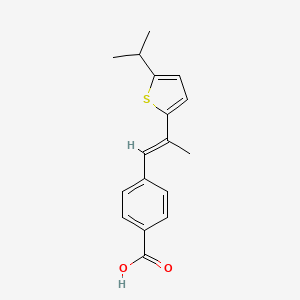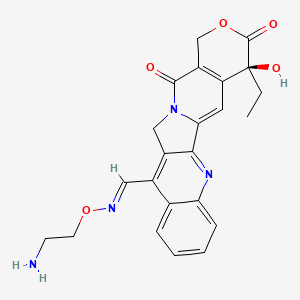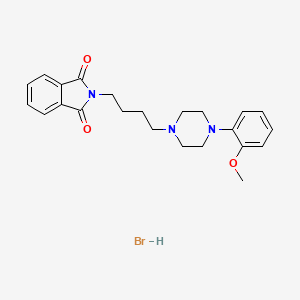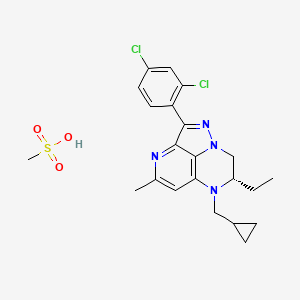
NBI-35965 甲磺酸盐
描述
NBI 35965 盐酸盐是一种选择性、口服活性、能够穿透血脑屏障的促肾上腺皮质激素释放激素受体 1 (CRF1) 拮抗剂。它对 CRF1 具有高亲和力,K 值为 4 nM,pK 值为 8.5。 该化合物不会抑制 CRF2,并且已知在体内可降低促肾上腺皮质激素释放激素或压力诱导的促肾上腺皮质激素的产生,从而表现出抗焦虑作用 .
科学研究应用
NBI 35965 盐酸盐具有多种科学研究应用:
化学: 它被用作工具化合物来研究促肾上腺皮质激素释放激素受体拮抗剂的构效关系。
生物学: 它有助于理解促肾上腺皮质激素释放激素受体在压力和焦虑相关通路中的作用。
医学: 它正在被研究用于治疗焦虑症和压力相关疾病的潜在治疗效果。
作用机制
NBI 35965 盐酸盐通过选择性地结合并拮抗促肾上腺皮质激素释放激素受体 1 (CRF1) 来发挥其作用。该受体参与压力反应通路,其抑制导致促肾上腺皮质激素的产生减少,随后皮质醇释放减少。 该化合物的抗焦虑作用归因于这种机制,因为它有助于调节机体对压力的反应 .
生化分析
Biochemical Properties
NBI-35965 Mesylate plays a crucial role in biochemical reactions by selectively antagonizing the corticotropin-releasing factor receptor 1 (CRF1). This receptor is primarily involved in the stress response and is found in the hypothalamus. NBI-35965 Mesylate binds to CRF1 with high affinity, inhibiting the binding of corticotropin-releasing factor (CRF) and preventing the downstream signaling cascade. This interaction leads to a reduction in cyclic adenosine monophosphate (cAMP) accumulation and adrenocorticotropic hormone (ACTH) production . The compound does not significantly interact with corticotropin-releasing factor receptor 2 (CRF2), making it highly selective for CRF1 .
Cellular Effects
NBI-35965 Mesylate exerts significant effects on various cell types and cellular processes. In neuronal cells, it modulates the stress response by inhibiting CRF1-mediated signaling pathways. This inhibition leads to a decrease in the production of ACTH and other stress-related hormones . Additionally, NBI-35965 Mesylate has been shown to reduce stress-induced visceral hyperalgesia and colonic motor function in animal models . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CRF1 .
Molecular Mechanism
The molecular mechanism of action of NBI-35965 Mesylate involves its selective binding to the corticotropin-releasing factor receptor 1 (CRF1). By binding to CRF1, NBI-35965 Mesylate prevents the interaction of corticotropin-releasing factor (CRF) with the receptor, thereby inhibiting the downstream signaling cascade. This inhibition results in a decrease in cyclic adenosine monophosphate (cAMP) accumulation and adrenocorticotropic hormone (ACTH) production . The compound’s high selectivity for CRF1 over corticotropin-releasing factor receptor 2 (CRF2) ensures targeted modulation of the stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NBI-35965 Mesylate have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . In vitro and in vivo studies have shown that NBI-35965 Mesylate maintains its inhibitory effects on CRF1-mediated signaling pathways over extended periods . Long-term administration of the compound has been associated with sustained reductions in stress-induced ACTH production and visceral hyperalgesia .
Dosage Effects in Animal Models
The effects of NBI-35965 Mesylate vary with different dosages in animal models. At lower doses, the compound effectively reduces stress-induced ACTH production and visceral hyperalgesia . At higher doses, NBI-35965 Mesylate may exhibit toxic or adverse effects, including potential impacts on liver function and overall metabolic health . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
NBI-35965 Mesylate is involved in specific metabolic pathways related to the stress response. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH) . By inhibiting CRF1, NBI-35965 Mesylate modulates the metabolic flux of these hormones, leading to altered levels of metabolites associated with the stress response .
Transport and Distribution
Within cells and tissues, NBI-35965 Mesylate is transported and distributed through specific transporters and binding proteins. The compound’s selective binding to corticotropin-releasing factor receptor 1 (CRF1) facilitates its localization to target tissues involved in the stress response . This targeted distribution ensures that NBI-35965 Mesylate exerts its effects primarily on CRF1-expressing cells and tissues .
Subcellular Localization
NBI-35965 Mesylate exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with corticotropin-releasing factor receptor 1 (CRF1) . This localization is facilitated by targeting signals and post-translational modifications that direct NBI-35965 Mesylate to CRF1-expressing compartments . The compound’s subcellular localization is crucial for its selective inhibition of CRF1-mediated signaling pathways.
准备方法
合成路线和反应条件
NBI 35965 盐酸盐的合成涉及三环促肾上腺皮质激素释放激素-1 拮抗剂的制备。详细的合成路线和反应条件通常是制造商的专有信息。 它涉及多个有机合成步骤,包括三环核心结构的形成以及随后进行官能团修饰以实现所需的选择性和活性 .
工业生产方法
NBI 35965 盐酸盐的工业生产方法尚未详细公开。 通常,生产涉及大规模有机合成技术、结晶或色谱等纯化过程,以及严格的质量控制措施,以确保高纯度和一致性 .
化学反应分析
反应类型
NBI 35965 盐酸盐主要由于其结构中存在反应性官能团而发生取代反应。 在特定条件下,它也可以参与氧化还原反应 .
常用试剂和条件
NBI 35965 盐酸盐的合成和反应中常用的试剂包括各种有机溶剂、酸、碱以及氧化剂或还原剂。 具体条件取决于所需的反应和所涉及的官能团 .
主要产物
NBI 35965 盐酸盐反应形成的主要产物通常是具有修饰官能团的衍生物,这可能会改变其药理性质。 这些衍生物通常用于研究构效关系,并改善化合物的疗效和安全性 .
相似化合物的比较
类似化合物
- NBI 35965 甲磺酸盐
- R121919
- 安塔拉明
独特性
NBI 35965 盐酸盐因其对促肾上腺皮质激素释放激素受体 1 的高选择性和穿透血脑屏障的能力而独一无二,使其成为研究中枢神经系统相关压力通路的有效工具。 与其他类似化合物相比,它对 CRF1 的亲和力更高,并且不会抑制 CRF2,从而减少了潜在的脱靶效应 .
属性
IUPAC Name |
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4.ClH/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;/h6-9,13,15H,3-5,10-11H2,1-2H3;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYUWBPFYXPUIO-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849508 | |
| Record name | (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603151-83-3 | |
| Record name | (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


